3'-O-Tetradecanoylthymidine
Description
3'-O-Tetradecanoylthymidine is a thymidine derivative modified at the 3'-hydroxyl position with a tetradecanoyl (myristoyl) group. Thymidine, a deoxyribonucleoside, consists of a deoxyribose sugar linked to the nucleobase thymine.
Properties
CAS No. |
830322-61-7 |
|---|---|
Molecular Formula |
C24H40N2O6 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] tetradecanoate |
InChI |
InChI=1S/C24H40N2O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-22(28)32-19-15-21(31-20(19)17-27)26-16-18(2)23(29)25-24(26)30/h16,19-21,27H,3-15,17H2,1-2H3,(H,25,29,30)/t19-,20+,21+/m0/s1 |
InChI Key |
LOTYXVCAXKQGIU-PWRODBHTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Tetradecanoylthymidine typically involves the esterification of thymidine with tetradecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: Industrial production of 3’-O-Tetradecanoylthymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3’-O-Tetradecanoylthymidine undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield thymidine and tetradecanoic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the thymidine moiety.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Thymidine and tetradecanoic acid.
Oxidation: Ketones or aldehydes.
Substitution: Various substituted thymidine derivatives.
Scientific Research Applications
3’-O-Tetradecanoylthymidine has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and nucleoside analogs.
Biology: Investigated for its potential role in modifying nucleic acid structures and functions.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the synthesis of specialized nucleoside analogs for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3’-O-Tetradecanoylthymidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The tetradecanoyl group enhances the compound’s lipophilicity, facilitating its cellular uptake. Once inside the cell, it can be incorporated into nucleic acids, disrupting normal cellular processes and leading to antiviral or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Modifications
Thymidine derivatives are often modified to alter solubility, stability, or biological activity. Key analogs include:
*Estimated based on thymidine (MW 242.23) + tetradecanoyl group (MW 227.36) – H2O (18.02) loss during esterification.
Key Differences:
Substituent Size and Lipophilicity: The tetradecanoyl group in 3'-O-Tetradecanoylthymidine significantly increases lipophilicity compared to the tert-butyldiphenylsilyl group, which is bulkier but less lipophilic. This makes the former more suitable for enhancing cellular uptake, while the latter serves as a protective group in synthetic chemistry .
Biological Implications: 3'-O-Tetradecanoylthymidine’s fatty acid chain may act as a prodrug linker, enabling slow hydrolysis to release active thymidine analogs in vivo. In contrast, O2/N3 modifications (e.g., pyridyl-oxobutyl groups) could disrupt base pairing or serve as adducts in DNA damage studies .
Synthetic Routes: 3'-O-Tetradecanoylthymidine: Likely synthesized via esterification of thymidine with tetradecanoyl chloride or anhydride under mild acidic conditions. tert-Butyldiphenylsilyl derivative: Uses silylation reagents (e.g., tert-butyldiphenylsilyl chloride) in the presence of imidazole or other catalysts . O2/N3-modified thymidines: Employ coupling reactions, such as nucleophilic substitution or Michael addition, as seen in using carbazolyldiamine and phosphazene intermediates .
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